molecular formula C12H19NO5 B177026 Diethyl 5-oxoazepane-1,4-dicarboxylate CAS No. 19786-58-4

Diethyl 5-oxoazepane-1,4-dicarboxylate

Cat. No. B177026
Key on ui cas rn: 19786-58-4
M. Wt: 257.28 g/mol
InChI Key: LPGVWBIXNZSMNK-UHFFFAOYSA-N
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Patent
US07749994B2

Procedure details

To a cold solution (−30° C.) of 1-carbethoxypiperidin-4-one (3.0 ml, 26.5 mmol) in anhydrous ether, were simultaneously added a solution of boron trifluoride etherate (3.4 ml, 26.5 mmol) in diethyl ether (2.8 ml) and a solution of ethyl diazodicarboxylate (3.6 ml, 34.5 mmol) in diethyl ether (2.8 ml) over 1.5 hours via a syringe-pump. Upon completion of additions, the reaction mixture was allowed to stir for an additional hour at −30° C. and then warmed to room temperature. The reaction mixture was washed with 30% potassium carbonate and the organic phase was dried over Na2SO4 and concentrated in vacuo to give diethyl 5-oxoazepane-1,4-dicarboxylate as a crude yellow oil.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
solvent
Reaction Step One
Name
ethyl diazodicarboxylate
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
2.8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:6]1[CH2:11][CH2:10][C:9](=[O:12])[CH2:8][CH2:7]1)([O:3][CH2:4][CH3:5])=[O:2].B(F)(F)F.[CH3:17]COCC.[N+]([C:27]([O:29][CH2:30][CH3:31])=[O:28])(C([O-])=O)=[N-]>CCOCC>[O:12]=[C:9]1[CH2:10][CH2:11][N:6]([C:1]([O:3][CH2:4][CH3:5])=[O:2])[CH2:17][CH2:7][CH:8]1[C:27]([O:29][CH2:30][CH3:31])=[O:28] |f:1.2|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
C(=O)(OCC)N1CCC(CC1)=O
Name
Quantity
3.4 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
2.8 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
ethyl diazodicarboxylate
Quantity
3.6 mL
Type
reactant
Smiles
[N+](=[N-])(C(=O)[O-])C(=O)OCC
Name
Quantity
2.8 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
to stir for an additional hour at −30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
WASH
Type
WASH
Details
The reaction mixture was washed with 30% potassium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O=C1C(CCN(CC1)C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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